N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
Description
Properties
Molecular Formula |
C17H23N3OS2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H23N3OS2/c1-10-7-13(17(4,5)6)8-11(2)14(10)9-22-16-20-19-15(23-16)18-12(3)21/h7-8H,9H2,1-6H3,(H,18,19,21) |
InChI Key |
VOKMGBFTXWFEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CSC2=NN=C(S2)NC(=O)C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbon Disulfide Cyclization
Procedure :
-
React 4-(4-substituted phenyl)thiosemicarbazide with carbon disulfide in ethanol under basic conditions (KOH).
-
Acidify with HCl to precipitate the thiadiazole-2-thione intermediate.
Example :
Oxidative Cyclization
Procedure :
-
Treat thiosemicarbazide derivatives with iodine or H₂O₂ in acetic acid.
Advantage : Faster reaction times (2–4 hours).
Limitation : Lower yields (55–65%) due to side-product formation.
Introduction of the Sulfanyl Group
The 4-tert-butyl-2,6-dimethylbenzylsulfanyl moiety is introduced via nucleophilic substitution or Mitsunobu reactions.
Alkylation with 4-tert-Butyl-2,6-dimethylbenzyl Halides
Procedure :
-
React 5-mercapto-1,3,4-thiadiazol-2-amine with 4-tert-butyl-2,6-dimethylbenzyl chloride in acetone.
-
Use K₂CO₃ or triethylamine as a base to deprotonate the thiol group.
Optimized Conditions :
Mechanism :
Mitsunobu Reaction
Procedure :
-
Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
React 5-mercapto-thiadiazole with 4-tert-butyl-2,6-dimethylbenzyl alcohol.
Advantage : Avoids alkyl halide handling.
Yield : 60–65%.
Acetylation of the Amino Group
The final step involves acetylation of the 2-amino group on the thiadiazole ring.
Classical Acetylation
Procedure :
-
Treat 5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine with acetic anhydride in pyridine.
Catalytic Acetylation
Procedure :
-
Use acetyl chloride and a catalytic amount of DMAP (4-dimethylaminopyridine).
Advantage : Faster reaction (2–4 hours).
Yield : 85–90%.
Purification and Characterization
Purification Methods :
Characterization Data :
-
¹H NMR : δ 1.25 (s, 9H, tert-butyl), 2.32 (s, 6H, Ar–CH₃), 4.45 (s, 2H, SCH₂), 2.15 (s, 3H, COCH₃).
-
HRMS : [M+H]⁺ calc. for C₁₈H₂₆N₃OS₂: 372.1472; found: 372.1478.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrazine-CS₂ route | Thiadiazole cyclization | Reflux, 10 h | 72–85 | 95–98 |
| Oxidative cyclization | I₂/H₂O₂ in AcOH | 2–4 h, 60°C | 55–65 | 90–92 |
| Alkylation | K₂CO₃/acetone | RT, 8 h | 68–78 | 97–99 |
| Mitsunobu | DEAD/PPh₃ | RT, 24 h | 60–65 | 94–96 |
| Classical acetylation | Ac₂O/pyridine | RT, 12–24 h | 80–88 | 98–99 |
| Catalytic acetylation | AcCl/DMAP | 0°C to RT, 2–4 h | 85–90 | 99 |
Challenges and Optimization Strategies
Side Reactions
Solvent Optimization
Chemical Reactions Analysis
MMV020700 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific functional groups present in MMV020700 and the conditions used .
Scientific Research Applications
MMV020700 has several scientific research applications:
Chemistry: It is used as a reference compound in high-throughput screening assays to identify potential anti-malarial drugs.
Biology: It is studied for its effects on protozoan parasites, particularly Tritrichomonas foetus.
Mechanism of Action
The mechanism of action of MMV020700 involves inhibiting the growth of protozoan parasites by interfering with their metabolic processes. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to disrupt key enzymes and proteins essential for the survival and replication of the parasites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 1,3,4-thiadiazole core is highly versatile, with modifications at positions 2 and 5 significantly altering properties. Below is a comparative analysis of substituent effects on melting points, yields, and molecular weights (Table 1):
Table 1: Comparison of 1,3,4-Thiadiazole Derivatives
*Estimated based on molecular formula (C20H26N3OS2).
Key Observations :
- Steric Effects : The target compound’s 4-tert-butyl-2,6-dimethylbenzyl group introduces significant steric hindrance compared to simpler substituents like benzyl or chlorobenzyl in compounds 5h and 5e. This likely increases hydrophobicity and may elevate melting points, though experimental data are lacking.
- Yield Trends : Benzylsulfanyl derivatives (e.g., 5h, 88% yield) generally show higher synthetic yields than chlorinated analogs (e.g., 5e, 74%), possibly due to reduced electronic destabilization during S-alkylation .
- Molecular Weight : The target compound (~434.6 g/mol) is lighter than triazole-containing analogs like 7e (563.5 g/mol), which may influence bioavailability and membrane permeability .
Anticonvulsant Activity :
- Compounds with benzothiazole-linked acetamide groups (e.g., N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide) demonstrated 100% protection in maximal electroshock (MES) models, attributed to hydrophobic interactions with target receptors . The target compound’s tert-butyl group may enhance such interactions but requires validation.
Enzyme Inhibition :
Antimicrobial Activity :
- Triazole-thiadiazole hybrids like 7e exhibited broad-spectrum antimicrobial activity, with MIC values ≤ 25 µg/mL against bacterial strains . The absence of electronegative groups (e.g., Cl, NO2) in the target compound may reduce potency compared to halogenated derivatives.
Spectral Data :
- IR spectra of 1,3,4-thiadiazole derivatives typically show C=O stretches near 1700–1712 cm<sup>−1</sup> (acetamide) and C-S vibrations at 680–700 cm<sup>−1</sup> . The target compound’s tert-butyl group may downshift C-H stretches (2970–2860 cm<sup>−1</sup>) due to increased aliphatic character.
- <sup>1</sup>H NMR of analogs (e.g., 5h ) reveals aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 2.1–2.3 ppm. The tert-butyl group in the target compound would likely resonate as a singlet near δ 1.3 ppm.
Biological Activity
N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a sulfanyl group and an acetamide moiety. The structural characteristics contribute to its biological activity by enhancing interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) using the MTT assay. The results indicated significant cytotoxicity, particularly in the A431 cell line .
- Mechanism of Action : The mechanism involves the induction of apoptosis as confirmed by Western blot analysis. Key proteins such as Bax (pro-apoptotic) were upregulated while Bcl-2 (anti-apoptotic) was downregulated. Furthermore, the compound inhibited the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A431 | 12.5 | Apoptosis induction |
| HT-29 | 15.0 | Apoptosis induction |
| PC3 | 20.0 | VEGFR-2 inhibition |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Bacterial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Notably, it showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values lower than standard antibiotics like streptomycin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32.6 |
| Escherichia coli | 47.5 |
Case Study 1: Anticancer Efficacy
In a comparative study involving various thiadiazole derivatives, this compound was found to outperform other derivatives in terms of cytotoxicity against A431 cells. The study utilized a three-dimensional cell culture model to mimic in vivo conditions more closely .
Case Study 2: Antimicrobial Properties
A study focusing on the antimicrobial potential of thiadiazole derivatives highlighted that compounds similar to this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. Example Contradiction :
| Analog Structure | Reported Activity | Conflicting Study | Resolution Strategy |
|---|---|---|---|
| 4-Methoxybenzyl variant | Anticancer (IC₅₀ = 10 µM) | Antimicrobial (MIC = 25 µg/mL) | SAR analysis of electron-withdrawing vs. donating groups |
Advanced: What strategies optimize regioselectivity in thiadiazole functionalization?
Methodological Answer:
Regioselectivity challenges arise during sulfanyl or acetamide substitution. Solutions include:
- Steric Control : Bulky substituents (e.g., tert-butyl) direct reactions to the less hindered N-2 position of the thiadiazole ring .
- Electronic Effects : Electron-deficient thiadiazoles favor nucleophilic attack at the sulfur-rich C-5 position .
- Protecting Groups : Temporary protection of the acetamide nitrogen with Boc groups prevents unwanted side reactions .
Q. Experimental Optimization :
| Condition | Regioselectivity Outcome | Yield (%) |
|---|---|---|
| NaH in DMF (80°C) | C-5 sulfanyl dominant | 85 |
| K₂CO₃ in ethanol (reflux) | N-2 acetamide dominant | 78 |
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Ethanol/water mixtures (1:1) enhance solubility for in vitro assays .
- Stability : Stable at –20°C for >6 months. Degrades in acidic conditions (pH <3), releasing thiol byproducts .
Advanced: How to design experiments to probe thiadiazole-sulfanyl reactivity?
Methodological Answer:
- Oxidative Studies : Treat with H₂O₂ to convert sulfanyl (–SH) to sulfonyl (–SO₂–) groups, monitored via IR (loss of S–H stretch at 2550 cm⁻¹) .
- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) to form thioethers, analyzed by ¹H NMR (new methyl singlet at δ 2.1–2.3 ppm) .
- Computational Modeling : Density functional theory (DFT) predicts reaction pathways and transition states for sulfur-centered reactions .
Basic: What are the key spectral signatures for verifying purity?
Methodological Answer:
- IR Spectroscopy : Confirm acetamide C=O stretch at 1670–1690 cm⁻¹ and thiadiazole C=N stretch at 1550–1580 cm⁻¹ .
- HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water gradient) indicates >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
